1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one
Description
1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one is a pyrazolinone derivative characterized by a tert-butyl group at position 3 and an aminothioxomethyl (-NH-CS-) substituent. This compound belongs to the pyrazolinone family, which is known for diverse biological and chemical properties, including antioxidant, anti-inflammatory, and chelating activities . The aminothioxomethyl moiety introduces a thioamide functional group, which may influence hydrogen bonding, solubility, and metal-chelating capabilities.
Properties
IUPAC Name |
5-tert-butyl-3-oxo-1H-pyrazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-8(2,3)5-4-6(12)11(10-5)7(9)13/h4,10H,1-3H3,(H2,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFONXGCUXWBABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one typically involves the reaction of tert-butyl hydrazine with a suitable thioxomethylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the pyrazoline ring. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Nucleophilic Reactivity at the Aminothioxomethyl Group
The –NH–C(=S)– moiety exhibits thioamide-like behavior, enabling participation in:
-
Condensation Reactions :
Reacts with carbonyl compounds (e.g., aldehydes/ketones) to form thiosemicarbazones or thiazolidinones. For example: Similar reactivity is observed in 5-aminopyrazole derivatives reacting with aldehydes to form Schiff bases . -
Coordination Chemistry :
The sulfur and nitrogen atoms may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
Cyclization and Heterocycle Formation
The pyrazolinone ring and aminothioxomethyl group facilitate cycloadditions and annulations:
-
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions :
The electron-deficient pyrazolinone core may react with electron-rich dienes to form fused heterocycles. For instance, reactions with enamines or enol ethers yield tetracyclic structures . -
Intramolecular Cyclization :
Under acidic or basic conditions, the aminothioxomethyl group could cyclize with the pyrazolinone’s carbonyl group, forming thiazine or thiazepine derivatives.
3.1. Thiocarbonyl Reactivity
The C=S group undergoes:
- Oxidation : Conversion to C=O via oxidizing agents (e.g., H₂O₂), yielding 1-(aminocarbonyl)-3-(tert-butyl)-3-pyrazolin-5-one.
- Alkylation : Reacts with alkyl halides to form thioether derivatives.
3.2. Amino Group Reactivity
The –NH₂ group participates in:
- Acylation : Forms amides with acyl chlorides.
- Diazo Coupling : Generates azo derivatives under diazotization conditions.
Steric Effects of the tert-Butyl Group
The bulky tert-butyl substituent at position 3:
- Directs Regioselectivity : Channels reactions to the less hindered aminothioxomethyl group.
- Inhibits Ring-Opening : Stabilizes the pyrazolinone core against nucleophilic attack at the carbonyl group.
Comparative Reactivity with Analogues
Scientific Research Applications
1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one involves its interaction with specific molecular targets. The aminothioxomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity. The pyrazoline ring may participate in electron transfer processes, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Structural Comparison
Pyrazolin-5-one derivatives share a core heterocyclic structure but differ in substituent groups, which critically define their properties. Key structural analogs include:
Key Observations :
- The tert-butyl group in the target compound distinguishes it from analogs with smaller alkyl or aromatic substituents, likely enhancing steric hindrance and lipophilicity.
Table 1: Comparative Analysis of Pyrazolin-5-one Derivatives
Biological Activity
1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.
- Molecular Formula : C₈H₁₃N₃OS
- Molecular Weight : 199.27 g/mol
- CAS Number : 1024224-32-5
The structure of this compound includes an aminothioxomethyl group that can form hydrogen bonds, influencing interactions with biological molecules. The tert-butyl group contributes steric hindrance, affecting binding affinity and selectivity, while the pyrazoline ring may participate in electron transfer processes, enhancing the compound's reactivity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aminothioxomethyl group plays a crucial role in binding, which can lead to modulation of various biological pathways. Notably, it has been studied for its potential as an enzyme inhibitor, which is critical in treating conditions associated with inflammation and other diseases .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : The inhibition of enzymes such as human leukocyte elastase and cathepsin G suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and gout .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of serine proteases, which are involved in various physiological processes including inflammation and tumor progression .
Case Studies
- Inhibition of Human Leukocyte Elastase :
- Antimicrobial Screening :
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition |
| 1-(Aminomethyl)-3-(tert-butyl)-3-pyrazolin-5-one | Moderate antimicrobial | Less potent than aminothioxomethyl derivatives |
| 1-(Thioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one | Low anti-inflammatory | Weaker binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
